molecular formula C29H30N2O4S B15033838 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(naphthalen-2-ylsulfonyl)piperazine

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(naphthalen-2-ylsulfonyl)piperazine

Cat. No.: B15033838
M. Wt: 502.6 g/mol
InChI Key: VQXCYYHHTRWCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a naphthalene sulfonyl group and a benzyl ether-methoxyphenyl moiety, making it a subject of study in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the benzyl ether-methoxyphenyl intermediate, followed by the introduction of the naphthalene sulfonyl group. Common synthetic routes include:

    Nucleophilic Substitution: The benzyl ether-methoxyphenyl intermediate is synthesized through nucleophilic substitution reactions involving benzyl halides and methoxyphenols.

    Sulfonylation: The naphthalene sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides and naphthalene derivatives.

    Piperazine Formation: The final step involves the formation of the piperazine ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-pressure reactions, catalytic processes, and continuous flow synthesis are employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogenation catalysts or metal hydrides can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include various substituted derivatives, such as halogenated, nitrated, and sulfonated compounds, as well as reduced forms like alcohols and amines.

Scientific Research Applications

1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(NAPHTHALENE-1-SULFONYL)PIPERAZINE: Similar structure but with a different position of the sulfonyl group.

    1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(NAPHTHALENE-2-SULFONYL)MORPHOLINE: Similar structure but with a morpholine ring instead of a piperazine ring.

Uniqueness

1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C29H30N2O4S

Molecular Weight

502.6 g/mol

IUPAC Name

1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine

InChI

InChI=1S/C29H30N2O4S/c1-34-28-14-11-24(19-29(28)35-22-23-7-3-2-4-8-23)21-30-15-17-31(18-16-30)36(32,33)27-13-12-25-9-5-6-10-26(25)20-27/h2-14,19-20H,15-18,21-22H2,1H3

InChI Key

VQXCYYHHTRWCSU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)OCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.